Choline fenofibrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Combination Therapy in Cardiovascular Disease

Scientific Field: Cardiovascular Medicine.

Results: After 8 weeks of treatment, TG levels significantly decreased from 269.8 to 145.5 mg/dL in the combination therapy group, whereas no significant changes occurred in the statin monotherapy group.

Cocrystallization to Improve Solubility and Bioavailability

Scientific Field: Pharmaceutical Sciences.

Application Summary: Choline Fenofibrate has been cocrystallized with benzoic acid to increase its aqueous solubility and dissolution rate.

Methods of Application: The drug and coformer were cocrystallized using the solvent drop grinding method.

Results: The in vitro dissolution profile of the cocrystals was found to be 89%, compared to 39% for the pure drug.

Treatment of Primary Hypercholesterolemia or Mixed Dyslipidemia

Scientific Field: Endocrinology.

Application Summary: Choline Fenofibrate is used as monotherapy to reduce elevated LDL-C, Total-C, TG and Apo B, and to increase HDL-C in patients with primary hypercholesterolemia or mixed dyslipidemia

Methods of Application: Patients with primary hypercholesterolemia or mixed dyslipidemia are prescribed Choline Fenofibrate as a part of their treatment regimen

Treatment of Severe Hypertriglyceridemia

Application Summary: Choline Fenofibrate is used to treat severe hypertriglyceridemia.

Methods of Application: Patients with severe hypertriglyceridemia are prescribed Choline Fenofibrate as a part of their treatment regimen.

Treatment of Fredrickson Type IV and V Hypertriglyceridemia

Application Summary: Choline Fenofibrate is used to treat severe Fredrickson type IV and V hypertriglyceridemia.

Methods of Application: Patients with severe Fredrickson type IV and V hypertriglyceridemia are prescribed Choline Fenofibrate as a part of their treatment regimen.

Improving Drug Solubility and Bioavailability

Application Summary: Choline Fenofibrate has been developed for improved solubility, gastrointestinal absorption, and bioavailability, and more convenient administration.

Methods of Application: Choline Fenofibrate is a prodrug of fenofibric acid, which has high hydrophilicity and poor absorption profile.

Choline fenofibrate is a choline salt of fenofibric acid, classified as a lipid-lowering agent. It is primarily utilized in the treatment of dyslipidemia, particularly for lowering triglycerides and increasing high-density lipoprotein cholesterol levels. This compound is notable for its hydrophilic properties, which enhance its gastrointestinal absorption compared to traditional formulations of fenofibrate, making it a more bioavailable option for patients .

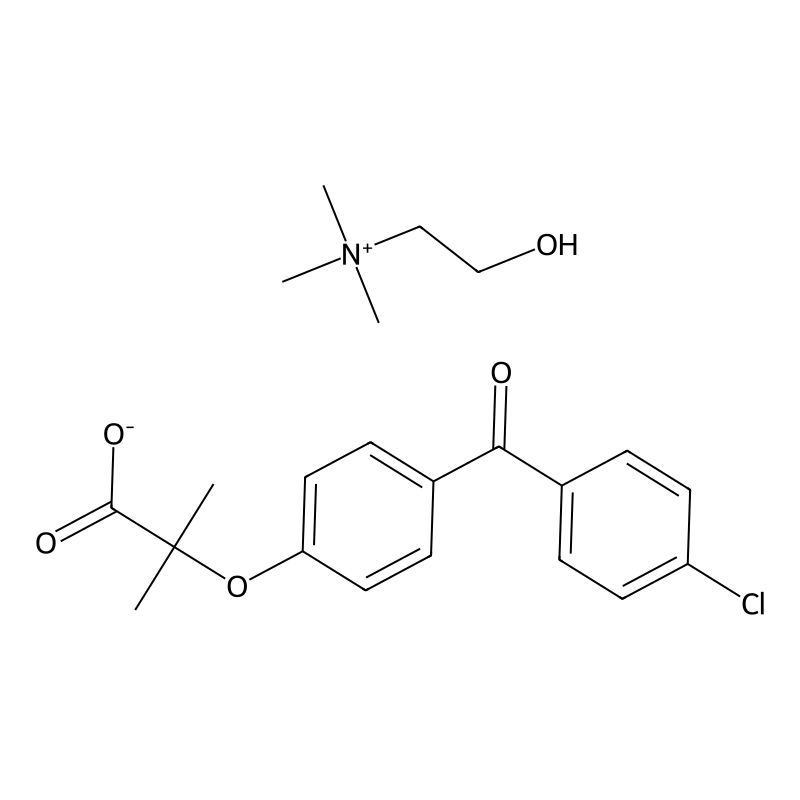

Choline fenofibrate undergoes hydrolysis in the gastrointestinal tract to yield fenofibric acid, the active metabolite responsible for its therapeutic effects. This reaction allows for immediate bioavailability without the need for extensive hepatic metabolism . The chemical structure can be represented as follows:

- IUPAC Name: (2-hydroxyethyl)trimethylazanium 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate

- Chemical Formula: C22H28ClNO5

The compound exhibits significant interactions with biological membranes due to its amphiphilic nature, allowing it to effectively penetrate lipid layers and exert its effects on lipid metabolism .

Choline fenofibrate activates peroxisome proliferator-activated receptor alpha (PPAR-alpha), leading to increased lipolysis and elimination of triglyceride-rich particles from plasma. This mechanism reduces elevated low-density lipoprotein cholesterol and triglycerides while increasing high-density lipoprotein cholesterol levels . Clinical studies have shown that it effectively lowers triglyceride levels by approximately 34% after 12 weeks of treatment, comparable to micronized fenofibrate .

The synthesis of choline fenofibrate involves several steps:

- Formation of Fenofibric Acid: Starting from 4-chlorophenyl(4-hydroxyphenyl)methanone, it reacts with isopropyl-2-bromo-2-methylpropanoate in the presence of a base (e.g., potassium carbonate) to form fenofibric acid.

- Salt Formation: Fenofibric acid is then reacted with choline chloride to form choline fenofibrate through an acid-base reaction, resulting in improved solubility and bioavailability .

Choline fenofibrate is primarily indicated for:

- Treatment of severe hypertriglyceridemia

- Management of primary hyperlipidemia

- Addressing mixed dyslipidemia conditions

Its unique formulation allows it to be co-administered with statins without significant risk of drug interactions, making it a preferred choice in patients requiring combination therapy .

Choline fenofibrate has been shown to have a lower potential for pharmacokinetic interactions compared to other fibrates, such as gemfibrozil. This minimizes the risk of adverse effects like rhabdomyolysis when used alongside statins . Studies indicate that it maintains efficacy while being well-tolerated in diverse patient populations, supporting its safety profile in clinical settings .

Choline fenofibrate is part of a broader class of fibrates, which includes several similar compounds. A comparison highlights its unique properties:

| Compound Name | Mechanism of Action | Bioavailability | Hydrophilicity | Approved for Statin Use |

|---|---|---|---|---|

| Choline Fenofibrate | PPAR-alpha activation | High | High | Yes |

| Fenofibrate | PPAR-alpha activation | Moderate | Low | No |

| Gemfibrozil | PPAR-alpha activation | Moderate | Low | No |

| Bezafibrate | PPAR-alpha activation | Low | Moderate | No |

Uniqueness: Choline fenofibrate stands out due to its enhanced solubility and bioavailability, making it effective even at lower doses compared to traditional fibrates. Its approval for use alongside statins further distinguishes it within this class of medications .

Choline fenofibrate represents a significant advancement in fibrate chemistry, offering enhanced hydrophilicity and improved bioavailability compared to traditional fenofibrate formulations. The compound consists of the choline salt of fenofibric acid, where the active metabolite fenofibric acid is paired with a choline cation to form a quaternary ammonium salt [1] [2].

Hydrolysis and Salt Formation Methods

The manufacturing process of choline fenofibrate involves two distinct chemical transformations: the hydrolysis of fenofibrate to fenofibric acid and the subsequent salt formation with choline hydroxide [3]. The hydrolysis reaction utilizes aqueous sodium hydroxide in isopropanol at reflux conditions, achieving temperatures of approximately 82°C for a duration of two hours [3]. This saponification process demonstrates exceptional conversion efficiency, consistently yielding greater than 99.5% conversion of fenofibrate to fenofibric acid [3].

The salt formation mechanism involves a direct acid-base neutralization reaction between fenofibric acid and choline hydroxide. The process occurs in methanol solution under controlled conditions, where the choline hydroxide acts as a quaternary ammonium base to neutralize the carboxylic acid functionality of fenofibric acid [1] [4]. Alternative synthetic approaches have been developed utilizing non-metallic inorganic bases in the presence of choline chloride, providing process flexibility and avoiding the use of choline hydroxide [1].

The stoichiometric relationship between fenofibric acid and choline hydroxide follows a 1:1 molar ratio, ensuring complete neutralization and optimal salt formation [3]. The reaction proceeds rapidly at ambient temperatures, with completion typically achieved within one to two hours depending on the scale and mixing conditions [4].

Solvent Selection and Reaction Optimization

Solvent selection plays a critical role in determining both reaction efficiency and crystal habit control in choline fenofibrate manufacturing. The primary solvent systems employed are methanol-isopropanol mixtures and ethanol-isopropanol combinations, each offering distinct advantages in terms of solubility characteristics and process control [3].

Methanol-Isopropanol System: This solvent combination provides excellent solubility for choline fenofibrate, with methanol serving as the primary solvent and isopropanol functioning as an antisolvent [3]. Solubility studies demonstrate that pure methanol achieves approximately 35 weight percent solubility at 60°C, decreasing to 25 weight percent at 50°C and 5 weight percent at 25°C [3]. The addition of isopropanol significantly reduces solubility, enabling controlled crystallization through antisolvent addition.

Ethanol-Isopropanol System: This alternative solvent system was developed to accommodate manufacturing sites preferring to avoid methanol usage [3]. Ethanol provides comparable solubility characteristics to methanol while offering improved safety profiles in industrial settings. The system demonstrates solubility values of approximately 18 weight percent at 70°C, 12 weight percent at 50°C, and 2 weight percent at 25°C [3].

The optimization of reaction conditions involves careful control of temperature profiles, solvent composition ratios, and addition rates. For the methanol-isopropanol system, optimal results are achieved with initial methanol concentrations of 80-85 volume percent, gradually reduced to 20-30 volume percent through controlled isopropanol addition [3]. The ethanol-isopropanol system operates effectively with ethanol concentrations maintained between 95-98 volume percent throughout the crystallization process [3].

Table 1: Crystallization Parameters in Methanol-Isopropanol System

| Experiment | API Concentration (wt%) | MeOH/IPA Ratio | Seeding Temperature (°C) | Supersaturation Ratio (C/C*) | Product Morphology |

|---|---|---|---|---|---|

| 1 | 20.1 | 57/43 | 50 | 1.70 | Thick Plates |

| 2 | 9.5 | 58/42 | 25 | 1.50 | Thick Plates |

| 3 | 20.7 | 59/41 | 50 | 1.60 | Thick Plates |

| 4 | 19.5 | 57/43 | 50 | 1.60 | Thick Plates |

| 5 | 17.2 | 50/50 | 50 | 1.70 | Thick Plates |

| 6 | 38.0 | 80/20 | 50 | 1.50 | Thick Plates |

| 7 | 36.0 | 80/20 | 50 | 1.42 | Thick Plates |

| 8 | 34.0 | 80/20 | 50 | 1.35 | Thick Plates |

| 9 | 7.2 | 40/60 | 22 | 2.50 | Prisms |

| 10 | 12.6 | 75/25 | 22 | 1.16 | Thin Plates |

| 11 | 12.3 | 75/25 | 25 | 1.10 | Thin Plates |

Purification Techniques (Crystallization, Decolorization)

Crystallization represents the primary purification technique for choline fenofibrate, serving dual functions of chemical purification and physical property control [3]. The crystallization process employs controlled supersaturation methodologies to achieve desired crystal habits while removing process-related impurities.

Seeded Crystallization: The process utilizes carefully prepared seed crystals, typically comprising 1-5 weight percent relative to the total active pharmaceutical ingredient in solution [3]. Seeds are prepared through controlled milling of reference standard material to achieve specific particle size distributions, typically with 90th percentile diameters (D90) of 15-70 micrometers [3]. The seeds are introduced as slurries in isopropanol to ensure uniform distribution and minimize localized supersaturation effects.

Supersaturation Control: The supersaturation ratio, defined as the ratio of actual concentration to equilibrium solubility (C/C*), serves as the primary control parameter for crystal habit determination [3]. Optimal thick plate morphology is achieved with supersaturation ratios between 1.3-1.7, while higher ratios (>2.0) promote prismatic growth and lower ratios (<1.2) result in thin plate formation [3].

Temperature Programming: Controlled cooling profiles are employed to maintain consistent supersaturation levels throughout the crystallization process. Typical cooling rates range from 5-15°C per hour, with linear temperature profiles providing optimal results [3]. The cooling process is often preceded by isothermal antisolvent addition to maximize yield while maintaining crystal quality.

Decolorization Methods: While specific decolorization techniques are not extensively detailed in the available literature, the crystallization process inherently provides purification benefits through selective crystallization of the desired product while leaving colored impurities in solution [5]. The recrystallization step effectively removes polymeric impurities that can cause color formation, particularly the poly-isopropylmethacrylate impurity derived from fenofibrate synthesis [3] [5].

Table 2: Crystallization Parameters in Ethanol-Isopropanol System

| Experiment | API Concentration (wt%) | EtOH/IPA Ratio | Seeding Temperature (°C) | Supersaturation Ratio (C/C*) | Product Morphology |

|---|---|---|---|---|---|

| 1 | 18.0 | 95/5 | 60.0 | 1.53 | Thick Plates |

| 2 | 14.0 | 97.5/2.5 | 58.0 | 1.23 | Thick Plates |

| 3 | 14.0 | 100/0 | 58.0 | 1.18 | Thick Plates |

| 4 | 14.0 | 95.1/4.9 | 58.0 | 1.28 | Thick Plates |

| 5 | 17.3 | 97.5/2.5 | 58.0 | 1.52 | Thick Plates |

| 6 | 13.2 | 98/2 | 58.0 | 1.15 | Thick Plates |

| 7 | 14.0 | 99.5/0.5 | 52.5 | 1.45 | Thick Plates |

| 8 | 14.0 | 97.5/2.5 | 60.0 | 1.15 | Thick Plates |

| 9 | 18.0 | 95/5 | 70.0 | 1.07 | Thick Plates |

| 10 | 15.0 | 95/5 | 50.0 | 1.89 | Prisms |

Challenges in Process Scalability and Impurity Control

The scale-up of choline fenofibrate manufacturing presents several technical challenges, particularly in maintaining consistent crystal habit and controlling trace impurities that significantly impact product quality.

Polymeric Impurity Control: The most significant challenge in choline fenofibrate manufacturing involves controlling trace levels of poly-isopropylmethacrylate, a polymeric impurity originating from fenofibrate synthesis [3] [5]. This impurity demonstrates remarkable potency in altering crystal habit, with concentrations as low as 0.1 weight percent capable of completely changing the product morphology from the desired thick plates or prisms to unacceptable thin plates [3]. The impurity acts as a crystal habit modifier by selectively adsorbing to specific crystal faces and inhibiting their growth, fundamentally altering the crystal development process [5].

Process Robustness: Scaling crystallization processes while maintaining consistent supersaturation profiles requires sophisticated process control systems [6] [7]. The implementation of Process Analytical Technology (PAT) tools, including real-time spectroscopic monitoring and automated control systems, becomes essential for large-scale operations [6] [7]. These systems enable continuous monitoring of critical process parameters such as temperature, concentration, and supersaturation levels.

Heat and Mass Transfer Considerations: Scale-up challenges include maintaining uniform temperature distributions and mixing characteristics in larger vessels. The crystallization process sensitivity to local supersaturation variations necessitates careful attention to impeller design, baffle configuration, and heat transfer characteristics [6]. Non-uniform conditions can lead to variable nucleation rates and inconsistent crystal habit development across the batch.

Solvent Recovery and Environmental Considerations: Large-scale operations require efficient solvent recovery systems to minimize environmental impact and operating costs [6]. The distillation processes used for solvent exchange and purification must be optimized for energy efficiency while maintaining product quality standards.

Table 3: Effect of Polymeric Impurity on Crystal Habit

| Experiment | Polymer Concentration (wt%) | API Concentration (wt%) | MeOH/IPA Ratio | Seeding Temperature (°C) | Supersaturation Ratio (C/C*) | Product Morphology |

|---|---|---|---|---|---|---|

| 1 | 0.4 | 36 | 80/20 | 50 | 1.42 | Thin Plates |

| 2 | 0.3 | 36 | 80/20 | 50 | 1.42 | Thin Plates |

| 3 | 0.1 | 36 | 80/20 | 50 | 1.42 | Thin Plates |

Comparative Analysis of Synthetic Routes

Multiple synthetic approaches have been developed for choline fenofibrate production, each offering distinct advantages and limitations in terms of process complexity, impurity control, and manufacturing economics.

Direct Salt Formation Route: This approach involves the direct reaction of fenofibric acid with choline hydroxide or choline chloride in the presence of appropriate bases [1] [4]. The process offers simplicity with minimal processing steps but provides limited control over crystal habit and may result in variable product quality. The route is suitable for smaller scale operations where process simplicity outweighs concerns about crystal morphology control.

Evaporative Crystallization Route: This traditional approach utilizes solvent removal to induce crystallization, typically through distillation processes [3]. While operationally straightforward, this method provides poor control over supersaturation profiles and often results in variable crystal habits. The process is suitable for initial product isolation but generally requires subsequent recrystallization for optimal product quality.

Controlled Crystallization Routes: These sophisticated approaches employ precise control of supersaturation, temperature profiles, and seeding protocols to achieve consistent crystal habit and high product quality [3]. The methanol-isopropanol system provides excellent crystal habit control with supersaturation ratios between 1.3-1.7 producing optimal thick plate morphology [3]. The ethanol-isopropanol alternative offers similar performance while avoiding methanol usage, making it suitable for facilities with solvent restrictions [3].

Economic Considerations: Manufacturing costs vary significantly among routes, with direct salt formation offering the lowest raw material and processing costs but potentially higher quality control expenses due to variable product characteristics [8]. Controlled crystallization routes require higher initial capital investment for sophisticated process control equipment but provide superior product consistency and reduced quality-related costs [8].

Environmental Impact: Solvent selection significantly impacts environmental considerations, with methanol-free processes generally preferred for sustainability reasons [3]. Solvent recovery efficiency varies among routes, with controlled crystallization processes typically offering superior recovery rates due to their sophisticated distillation and purification systems [3].

Table 4: Comparative Analysis of Synthetic Routes

| Route | Starting Materials | Process Steps | Temperature Range (°C) | Solvent Recovery | Crystal Habit Control | Scalability | Impurity Removal |

|---|---|---|---|---|---|---|---|

| Direct Salt Formation | Fenofibric acid + Choline hydroxide | 1-2 steps | 20-60 | Moderate | Poor | Good | Limited |

| Evaporative Crystallization | Fenofibrate + NaOH + Choline hydroxide | 3-4 steps | 20-82 | Good | Variable | Moderate | Good |

| Controlled Crystallization (MeOH-IPA) | Choline fenofibrate + MeOH/IPA | 4-5 steps | 20-60 | Excellent | Excellent | Good | Excellent |

| Controlled Crystallization (EtOH-IPA) | Choline fenofibrate + EtOH/IPA | 4-5 steps | 0-75 | Good | Good | Good | Good |

Process Selection Criteria: The selection of optimal synthetic routes depends on multiple factors including production scale, quality requirements, regulatory constraints, and economic considerations [8]. For commercial pharmaceutical manufacturing, controlled crystallization routes generally provide the best balance of product quality, process robustness, and regulatory compliance [3]. Research and development applications may benefit from simpler direct salt formation approaches where rapid material generation takes precedence over crystal habit optimization.

Future Developments: Emerging technologies including continuous processing, Process Analytical Technology implementation, and advanced process control systems offer opportunities for further optimization of choline fenofibrate synthesis [6] [7]. These developments focus on improving process efficiency, reducing environmental impact, and enhancing product quality consistency across various production scales.

Table 5: Manufacturing Challenges and Solutions

| Challenge | Impact | Solution | Implementation Cost | Effectiveness |

|---|---|---|---|---|

| Polymeric Impurity Control | High | Recrystallization of fenofibrate | Medium | Excellent |

| Crystal Habit Variability | High | Controlled supersaturation | Low | Excellent |

| Solvent Selection | Medium | Methanol-free alternatives | Medium | Good |

| Process Scalability | Medium | Robust seeding protocols | High | Good |

| Yield Optimization | Medium | Optimized distillation | Low | Good |

| Quality Control | High | Real-time monitoring | High | Excellent |

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 52 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 50 of 52 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H318 (96%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H373 (98%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

ATC Code

C10 - Lipid modifying agents

C10A - Lipid modifying agents, plain

C10AB - Fibrates

C10AB11 - Choline fenofibrate

KEGG Target based Classification of Drugs

Thyroid hormone like receptors

Peroxisome proliferator-activated receptor (PPAR)

NR1C1 (PPARA) [HSA:5465] [KO:K07294]

Pictograms

Corrosive;Irritant;Health Hazard

Other CAS

Wikipedia

Use Classification

Dates

2: Patel P, Barkate H. Comparison of efficacy and safety of choline fenofibrate (fenofibric acid) to micronized fenofibrate in patients of mixed dyslipidemia: A randomized, open-label, multicenter clinical trial in Indian population. Indian J Endocrinol Metab. 2016 Jan-Feb;20(1):67-71. doi: 10.4103/2230-8210.172243. PubMed PMID: 26904471; PubMed Central PMCID: PMC4743387.

3: Kim KS, Jin SG, Mustapha O, Yousaf AM, Kim DW, Kim YH, Kim JO, Yong CS, Woo JS, Choi HG. Novel fenofibric acid-loaded controlled release pellet bioequivalent to choline fenofibrate-loaded commercial product in beagle dogs. Int J Pharm. 2015 Jul 25;490(1-2):273-80. doi: 10.1016/j.ijpharm.2015.05.059. Epub 2015 May 27. PubMed PMID: 26024820.

4: Lever M, McEntyre CJ, George PM, Slow S, Chambers ST, Foucher C. Fenofibrate causes elevation of betaine excretion but not excretion of other osmolytes by healthy adults. J Clin Lipidol. 2014 Jul-Aug;8(4):433-40. doi: 10.1016/j.jacl.2014.04.001. Epub 2014 Apr 16. PubMed PMID: 25110225.

5: Davidson MH, Rosenson RS, Maki KC, Nicholls SJ, Ballantyne CM, Mazzone T, Carlson DM, Williams LA, Kelly MT, Camp HS, Lele A, Stolzenbach JC. Effects of fenofibric acid on carotid intima-media thickness in patients with mixed dyslipidemia on atorvastatin therapy: randomized, placebo-controlled study (FIRST). Arterioscler Thromb Vasc Biol. 2014 Jun;34(6):1298-306. doi: 10.1161/ATVBAHA.113.302926. Epub 2014 Apr 17. PubMed PMID: 24743431.

6: Jha P, Claudel T, Baghdasaryan A, Mueller M, Halilbasic E, Das SK, Lass A, Zimmermann R, Zechner R, Hoefler G, Trauner M. Role of adipose triglyceride lipase (PNPLA2) in protection from hepatic inflammation in mouse models of steatohepatitis and endotoxemia. Hepatology. 2014 Mar;59(3):858-69. doi: 10.1002/hep.26732. Epub 2014 Jan 28. PubMed PMID: 24002947.

7: Davidson M, Rosenson RS, Maki KC, Nicholls SJ, Ballantyne CM, Setze C, Carlson DM, Stolzenbach J. Study design, rationale, and baseline characteristics: evaluation of fenofibric acid on carotid intima-media thickness in patients with type IIb dyslipidemia with residual risk in addition to atorvastatin therapy (FIRST) trial. Cardiovasc Drugs Ther. 2012 Aug;26(4):349-58. doi: 10.1007/s10557-012-6395-z. PubMed PMID: 22622962; PubMed Central PMCID: PMC3407355.

8: Sisková K, Bilka F, Adameová A, Balazová A, Mydla M, Pauliková I. Influence of lipid imbalance on butyrylcholinesterase activity and biotransformation efficiency. Pharmazie. 2012 Apr;67(4):345-50. PubMed PMID: 22570941.

9: Campbell J, Mohiuddin SM. The role of a new formulation of fenofibric acid in the treatment of mixed dyslipidemia in type 2 diabetes. Drugs Today (Barc). 2010 Oct;46(10):757-64. doi: 10.1358/dot.2010.46.10.1519652. Review. PubMed PMID: 21076712.

10: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2009 Dec;31(10):661-700. PubMed PMID: 20140276.

11: Chanda D, Lee CH, Kim YH, Noh JR, Kim DK, Park JH, Hwang JH, Lee MR, Jeong KH, Lee IK, Kweon GR, Shong M, Oh GT, Chiang JY, Choi HS. Fenofibrate differentially regulates plasminogen activator inhibitor-1 gene expression via adenosine monophosphate-activated protein kinase-dependent induction of orphan nuclear receptor small heterodimer partner. Hepatology. 2009 Sep;50(3):880-92. doi: 10.1002/hep.23049. PubMed PMID: 19593819; PubMed Central PMCID: PMC2737064.

12: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2009 May;31(4):263-98. PubMed PMID: 19557204.

13: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2009 Apr;31(3):183-226. PubMed PMID: 19536362.

14: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2009 Mar;31(2):107-46. PubMed PMID: 19455266.

15: Zhu T, Awni WM, Hosmane B, Kelly MT, Sleep DJ, Stolzenbach JC, Wan K, Chira TO, Pradhan RS. ABT-335, the choline salt of fenofibric acid, does not have a clinically significant pharmacokinetic interaction with rosuvastatin in humans. J Clin Pharmacol. 2009 Jan;49(1):63-71. doi: 10.1177/0091270008325671. Epub 2008 Oct 24. PubMed PMID: 18952910.

16: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2008 May;30(4):313-31. PubMed PMID: 18773127.

17: Cong WN, Tao RY, Tian JY, Liu GT, Ye F. The establishment of a novel non-alcoholic steatohepatitis model accompanied with obesity and insulin resistance in mice. Life Sci. 2008 May 7;82(19-20):983-90. doi: 10.1016/j.lfs.2008.01.022. Epub 2008 Mar 4. PubMed PMID: 18417155.

18: Naderali EK, Fatani S. The effects of fenofibrate on metabolic and vascular changes induced by chocolate-supplemented diet in the rat. Eur J Pharmacol. 2005 Oct 3;521(1-3):99-104. Epub 2005 Sep 13. PubMed PMID: 16165124.